Direct ATP-Competitive Mechanism Provides Equipotent Activity Against Wild-Type and Mutant MEK1
MEK1/2-IN-2 (MAP855) is an ATP-competitive MEK inhibitor, which fundamentally differs from the allosteric mechanism of trametinib, cobimetinib, and selumetinib [1]. The paper reports a MEK1 ERK2 cascade IC50 of 3 nM for MAP855, with a pERK EC50 of 5 nM in cells, demonstrating high cellular potency directly linked to its ATP-competitive mechanism [1].
| Evidence Dimension | Potency and Mechanism-Driven Mutant Coverage |
|---|---|
| Target Compound Data | MEK1 ERK2 cascade IC50 = 3 nM; pERK EC50 = 5 nM; maintains equipotent inhibition against a panel of MEK1/2 mutant cell lines. |
| Comparator Or Baseline | Allosteric inhibitors (trametinib, cobimetinib) typically lose potency against specific MEK mutant forms that cause resistance. |
| Quantified Difference | The ATP-competitive binding mode ensures MEK1/2-IN-2 retains potent inhibition (IC50 = 3 nM) regardless of mutations in the allosteric pocket that render other inhibitors inactive. Specific mutant cell line data and fold-change comparisons are provided in the primary publication [1]. |
| Conditions | Cell-free MEK1-ERK2 cascade assay and cellular pERK assay in mutant cell lines. |
Why This Matters
This mechanism-driven differentiation is critical for research on acquired resistance to RAF/MEK therapies, where only an ATP-competitive inhibitor like MEK1/2-IN-2 can provide consistent target engagement across diverse genetic backgrounds.
- [1] Poddutoori, R. et al. Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action. Journal of Medicinal Chemistry, 2022, 65, 4350-4366. View Source
